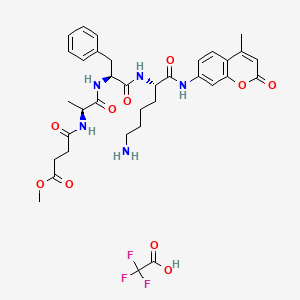

MeOSuc-Ala-Phe-Lys-AMC

Description

Historical Context and Discovery

The development of methoxysuccinyl-alanine-phenylalanine-lysine-aminomethylcoumarin emerged from the critical need for improved methods to measure plasmin activity in biological systems during the late 1970s. Prior to this innovation, plasmin assays relied on complex and time-consuming methodologies that often lacked the sensitivity required for precise measurements in clinical and research applications. The breakthrough came in 1979 when researchers Pierzchala, Dorn, and Zimmerman published their seminal work describing this novel fluorogenic substrate in the Biochemical Journal.

The original research demonstrated that this newly synthesized compound, formally designated as 7-(N-succinoylalanylphenylalanyl-lysylamido)-4-methylcoumarin trifluoroacetate salt, could detect plasmin activity with unprecedented sensitivity. The assay method developed by these investigators proved linear over a wide range of enzyme concentrations and demonstrated sufficient sensitivity to detect as little as 10^-5 Committee on Thrombolytic Agents units of plasmin. This represented a significant advancement over existing methodologies, providing researchers with a tool capable of measuring minute quantities of enzymatic activity that were previously undetectable.

The historical significance of this discovery extended beyond mere technical improvement, as it coincided with growing recognition of plasmin's central role in cardiovascular disease, wound healing, and various pathological processes. The availability of a sensitive and reliable assay method accelerated research in these areas, enabling investigators to explore plasmin function in previously inaccessible experimental contexts. Furthermore, the researchers demonstrated that their substrate could be used to specifically assay plasmin even in the presence of other proteases, such as thrombin, through the strategic use of inhibitors and kinetic parameter differences.

Chemical Significance in Protease Research

The chemical significance of methoxysuccinyl-alanine-phenylalanine-lysine-aminomethylcoumarin in protease research stems from its exceptional specificity for plasmin, a serine protease that plays a crucial role in the fibrinolytic system. Plasmin functions as the primary enzyme responsible for degrading fibrin clots, making it essential for maintaining hemostatic balance and preventing thrombotic complications. The substrate's design incorporates structural features that exploit plasmin's preference for specific amino acid sequences, particularly the lysine residue at the cleavage site, which aligns with the enzyme's natural specificity for lysine and arginine residues.

Research applications of this substrate have expanded far beyond its original intended use for plasmin detection. Contemporary studies have employed methoxysuccinyl-alanine-phenylalanine-lysine-aminomethylcoumarin in investigations of cardiovascular disease, particularly in the analysis of atherosclerotic plaques where plasmin activity contributes to plaque instability and hemorrhage. In these studies, researchers have utilized the substrate to measure proteolytic activity in plaque-conditioned media, revealing elevated plasmin levels in hemorrhagic compared to non-hemorrhagic plaques. The substrate's sensitivity has enabled detection of subtle changes in proteolytic activity that correlate with clinically relevant pathological processes.

The compound's utility extends to drug discovery applications, where it serves as a screening tool for identifying inhibitors of proteolytic enzymes. This application has particular relevance for developing therapeutic agents targeting cardiovascular disease, cancer, and other conditions where proteolytic activity plays a pathogenic role. The substrate's reliability and sensitivity make it suitable for high-throughput screening protocols, enabling pharmaceutical researchers to evaluate large numbers of potential therapeutic compounds efficiently.

In the field of parasitology, methoxysuccinyl-alanine-phenylalanine-lysine-aminomethylcoumarin has found application in studying serine proteases produced by pathogenic organisms. Research on Schistosoma mansoni has employed this substrate to characterize serine protease 2, demonstrating the enzyme's ability to activate components of the fibrinolytic system and potentially modulate host hemostasis. These studies have provided insights into parasite survival mechanisms and identified potential targets for therapeutic intervention.

Recent investigations have also utilized this substrate in studies of human proteases beyond plasmin. Research on family with sequence similarity 111 member A, a dimerization-dependent serine protease, has employed various fluorogenic substrates including methoxysuccinyl-alanine-phenylalanine-lysine-aminomethylcoumarin to characterize enzyme specificity and activity. These studies have contributed to understanding of novel protease functions and their potential roles in human disease.

The chemical stability and specificity of methoxysuccinyl-alanine-phenylalanine-lysine-aminomethylcoumarin have made it a preferred substrate for academic and industrial research applications. Its commercial availability from multiple suppliers has facilitated widespread adoption in research laboratories worldwide. The substrate's consistent performance across different experimental conditions has established it as a gold standard for plasmin activity measurements, with applications ranging from basic biochemical research to clinical diagnostic development.

Propriétés

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N5O8.C2HF3O2/c1-20-17-30(41)46-27-19-23(12-13-24(20)27)36-32(43)25(11-7-8-16-34)37-33(44)26(18-22-9-5-4-6-10-22)38-31(42)21(2)35-28(39)14-15-29(40)45-3;3-2(4,5)1(6)7/h4-6,9-10,12-13,17,19,21,25-26H,7-8,11,14-16,18,34H2,1-3H3,(H,35,39)(H,36,43)(H,37,44)(H,38,42);(H,6,7)/t21-,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPPXHKRTNSBBE-UBAACIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42F3N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Preparation Methods

1.1 Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing MeOSuc-Ala-Phe-Lys-AMC is solid-phase peptide synthesis, a well-established technique for constructing peptides with high purity and yield. The process involves:

- Sequential coupling of protected amino acids: methoxysuccinyl (MeOSuc) group at the N-terminus, followed by alanine, phenylalanine, and lysine.

- Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are employed to activate carboxyl groups and facilitate peptide bond formation.

- The AMC (7-amino-4-methylcoumarin) fluorophore is attached to the lysine residue’s side chain amine, enabling fluorescence detection upon enzymatic cleavage.

This method allows precise control of sequence assembly and is scalable for industrial production, with purification typically achieved by high-performance liquid chromatography (HPLC) to isolate the final product with high purity.

- The peptide coupling reactions are performed under anhydrous conditions to prevent side reactions.

- Temperature and pH are carefully controlled to optimize coupling efficiency.

- After synthesis, the peptide is cleaved from the solid support and deprotected to yield the free peptide-AMC conjugate.

Solution Preparation and Formulation

2.1 Stock Solution Preparation

- This compound is soluble in dimethyl sulfoxide (DMSO).

- A typical stock solution is prepared by dissolving the compound in DMSO to a concentration of 1 mM or higher depending on the experimental needs.

- Aliquots of the stock solution are stored at -20°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.

2.2 Working Solution Preparation

- The stock solution is diluted immediately before use with an appropriate experimental buffer (e.g., HEPES buffer, pH 7.4) to the desired working concentration, commonly around 40 μM for enzymatic assays measuring plasmin activity.

- The working solution should be freshly prepared and used promptly to maintain activity and fluorescence integrity.

In Vivo and In Vitro Formulation Protocols

3.1 In Vivo Formulation

For animal studies or in vivo applications, this compound is formulated to enhance solubility and bioavailability:

- A DMSO master solution is prepared by dissolving the compound at a high concentration.

- This master solution is sequentially diluted with co-solvents such as PEG300, Tween 80, and water or corn oil to achieve a clear, stable formulation suitable for administration.

- Each solvent is added stepwise with mixing and clarification to ensure homogeneity and prevent precipitation.

- Tissue samples (~20 mg) are incubated in 0.05 M HEPES buffer (pH 7.4) containing 0.75 M NaCl and 0.05% NP40.

- This compound is added to a final concentration of 40 μM.

- The substrate hydrolysis is monitored over 2 hours by fluorescence spectrophotometry with excitation at 380 nm and emission at 460 nm, reflecting plasmin activity.

Chemical Properties Relevant to Preparation

Summary Table of Stock Solution Preparation

| Amount of this compound | Volume of DMSO for 1 mM Stock Solution (mL) |

|---|---|

| 1 mg | 1.573 |

| 5 mg | 7.865 |

| 10 mg | 15.730 |

Note: Volumes adjusted proportionally for higher molarity stock solutions (5 mM, 10 mM) as required.

Research Findings and Practical Notes

- The methoxysuccinyl (MeOSuc) protecting group at the N-terminus enhances the compound's stability and specificity towards plasmin, reducing off-target hydrolysis and increasing assay sensitivity.

- Proper solvent selection and stepwise addition during formulation prevent precipitation and ensure clear solutions, critical for reproducible enzymatic assays and in vivo delivery.

- The compound’s fluorescence properties (excitation at 380 nm and emission at 460 nm) allow real-time monitoring of proteolytic activity, facilitating kinetic studies and inhibitor screening.

Analyse Des Réactions Chimiques

Types of Reactions

MeOSuc-Ala-Phe-Lys-AMC: primarily undergoes hydrolysis reactions, particularly by proteolytic enzymes like plasmin. The AMC fluorophore attached to the peptide sequence is released upon cleavage, resulting in a measurable fluorescent signal.

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in aqueous buffers at physiological pH (around 7.4). The presence of proteolytic enzymes such as plasmin is essential for the reaction to occur.

Major Products Formed

The major product of the hydrolysis reaction is the AMC fluorophore, which emits fluorescence upon excitation at 380 nm and emits at 460 nm. This fluorescence can be quantified to measure the activity of proteolytic enzymes.

Applications De Recherche Scientifique

Enzyme Assays

MeOSuc-Ala-Phe-Lys-AMC is predominantly used in assays to measure the activity of plasmin and other proteases. The hydrolysis of this substrate by plasmin releases the AMC fluorophore, which can be quantified to assess enzyme activity.

| Application | Description |

|---|---|

| Enzyme Activity Measurement | Quantifies plasmin activity in various biological samples. |

| Protease Profiling | Assists in characterizing different proteases based on substrate specificity. |

Drug Discovery

In drug discovery, this compound serves as a tool for screening inhibitors of proteolytic enzymes. It helps identify potential therapeutic agents targeting diseases where proteolysis plays a significant role, such as cancer and cardiovascular disorders.

| Drug Discovery Use | Details |

|---|---|

| Screening Inhibitors | Identifies compounds that inhibit plasmin activity. |

| Mechanistic Studies | Explores the role of proteolysis in disease mechanisms. |

Biological Research

This compound is instrumental in studying the biological processes influenced by proteolytic activity. It enables researchers to investigate the role of plasmin in physiological and pathological conditions.

| Research Focus | Examples |

|---|---|

| Fibrinolysis | Examines plasmin's role in clot degradation. |

| Cellular Processes | Investigates how proteolysis affects cell signaling pathways. |

Medical Diagnostics

This compound is also applied in developing diagnostic tools for diseases associated with abnormal protease activity. Its ability to quantify enzyme levels can aid in early diagnosis and treatment monitoring.

| Diagnostic Application | Implications |

|---|---|

| Biomarker Identification | Measures plasmin levels in various health conditions. |

| Disease Monitoring | Tracks changes in protease activity over time. |

Case Study 1: Plasmin Activity Measurement

In a study assessing plasmin activity in patients with thrombotic disorders, researchers used this compound to quantify enzyme levels before and after treatment with anticoagulants. The results demonstrated significant reductions in plasmin activity post-treatment, indicating the substrate's effectiveness in clinical settings.

Case Study 2: Inhibitor Screening

A recent investigation utilized this compound to screen a library of small molecules for potential inhibitors of plasmin. Several compounds showed promising inhibitory effects, leading to further development as therapeutic agents targeting fibrinolytic disorders.

Mécanisme D'action

MeOSuc-Ala-Phe-Lys-AMC: exerts its effects by serving as a substrate for proteolytic enzymes. Upon cleavage by these enzymes, the AMC fluorophore is released, resulting in a fluorescent signal. The molecular targets are the active sites of proteases like plasmin, and the pathways involved include the degradation of fibrin clots and the regulation of proteolytic activity in various physiological processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

MeOSuc-Ala-Phe-Lys-AMC is compared below with structurally related fluorogenic substrates:

Key Observations:

- Protective Groups: MeOSuc and Boc groups enhance substrate specificity by mimicking natural enzyme substrates. For example, this compound shows higher affinity for plasmin and metacaspases compared to Z-Gly-Gly-Arg-AMC, which lacks a hydrophobic protective group .

- Sequence Specificity: The Ala-Phe-Lys sequence in this compound is optimal for plasmin, while Val-Pro-Arg in Boc-Val-Pro-Arg-AMC favors thrombin-like enzymes. Substitution of Phe with Pro or Gly reduces binding energy in metacaspases .

- Enzyme Selectivity: this compound is selective for plasmin over elastase, whereas MeOSuc-Ala-Ala-Pro-Val-AMC targets leukocyte elastase exclusively .

Performance in Enzyme Assays

Plasmin Activity

- This compound is the gold-standard substrate for plasmin, with a hydrolysis rate 3–5× faster than Val-Leu-Arg-AMC in human tissue assays .

Metacaspase Activity

- In Trypanosoma spp., this compound exhibited the highest binding affinity for TcoMCA5 (-43.5 kcal/mol), outperforming Boc-Val-Pro-Arg-AMC (-41.8 kcal/mol) and Z-Gly-Gly-Arg-AMC (-37.6 kcal/mol) .

- For TviMCA5, Boc-Val-Pro-Arg-AMC was optimal (-45.1 kcal/mol), emphasizing the role of Val-Pro-Arg in enzyme-substrate recognition .

Practical Considerations

Activité Biologique

MeOSuc-Ala-Phe-Lys-AMC (Methyl O-succinyl-Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin) is a synthetic peptide substrate that is primarily utilized in biochemical research for its specificity and sensitivity as a substrate for proteolytic enzymes, particularly plasmin. This compound has garnered attention due to its role in various biological processes and its applications in enzyme assays, drug discovery, and medical research.

Chemical Structure and Properties

This compound is characterized by its unique sequence of amino acids linked to a fluorogenic moiety (AMC). The chemical structure allows it to undergo hydrolysis by proteolytic enzymes, resulting in the release of the AMC fluorophore, which emits fluorescence when excited. This property makes it an excellent tool for measuring enzyme activity in real-time.

Target Enzyme: Plasmin

The primary target of this compound is plasmin , a serine protease involved in the fibrinolytic system, which breaks down fibrin clots. The interaction between this compound and plasmin leads to the cleavage of the peptide bond, releasing the fluorescent AMC moiety.

Biochemical Reactions

Upon interaction with plasmin, this compound undergoes hydrolysis:

This reaction can be monitored using fluorescence spectroscopy, where excitation occurs at 380 nm and emission is detected at 460 nm.

Applications in Research

This compound is widely used in various fields:

- Enzyme Assays : It serves as a substrate to quantify plasmin activity and other proteases.

- Drug Discovery : Researchers use it to screen for inhibitors of proteolytic enzymes, which are potential therapeutic targets.

- Biological Studies : The compound aids in studying proteolysis's role in physiological and pathological processes, including cancer and cardiovascular diseases.

- Diagnostic Tools : Its properties enable the development of assays for detecting protease-related conditions.

Case Studies and Research Findings

-

Protease Activity Measurement :

A study utilized this compound to monitor plasmin activity in human biological samples. The substrate was incubated with conditioned media from infected tissues, demonstrating significant plasmin activity through fluorescence measurement . -

Inhibition Studies :

In drug discovery research, this compound was employed to evaluate the inhibitory effects of various compounds on plasmin activity. The results indicated that specific inhibitors could significantly reduce fluorescence signals, correlating with decreased enzyme activity . -

Mechanistic Insights :

Research involving FAM111A, a serine protease, highlighted that this compound could differentiate between various protease activities based on substrate specificity. This study underscored its utility in understanding enzyme mechanisms at a molecular level .

Data Table: Summary of Biological Activities

Q & A

Q. What is the recommended experimental protocol for using MeOSuc-Ala-Phe-Lys-AMC as a fluorogenic substrate in plasmin activity assays?

- Methodological Answer : Incubate the substrate (40 µM final concentration) in 0.05 M HEPES buffer (pH 7.4) containing 0.75 M NaCl and 0.05% NP-40 detergent. Monitor hydrolysis for 2 hours using a spectrofluorometer with excitation at 380–390 nm and emission at 460 nm. Include tissue homogenates or purified plasmin (20 mg tissue or equivalent enzyme concentration) to initiate the reaction. Data should be normalized to protein content or enzyme activity controls .

Q. Example Protocol Table :

| Parameter | Specification |

|---|---|

| Substrate Concentration | 40 µM |

| Buffer Composition | 0.05 M HEPES, 0.75 M NaCl, 0.05% NP-40 |

| Detection Wavelengths | λExc = 380–390 nm; λEm = 460 nm |

| Incubation Time | 2 hours |

Q. How should this compound be stored to maintain stability?

Q. What instrumentation is required for detecting this compound hydrolysis, and how should data be validated?

- Methodological Answer : Use a spectrofluorometer calibrated for AMC detection (e.g., Hitachi F-2000). Validate instrument sensitivity with a standard curve of free AMC (0–100 µM). Include negative controls (substrate without enzyme) and positive controls (pre-hydrolyzed substrate). Normalize fluorescence units (RFU) to background readings and report as ∆RFU/min/mg protein .

Advanced Research Questions

Q. How can researchers optimize substrate concentration to avoid inner filter effects in kinetic assays?

- Methodological Answer : Perform a substrate titration (10–100 µM) to identify the linear range of fluorescence intensity. Use the Beer-Lambert law to correct for inner filter effects if substrate concentrations exceed 50 µM. Validate with a standard curve of free AMC under identical buffer conditions. Adjust path length or dilution factors to maintain fluorescence within the detector’s dynamic range .

Q. What strategies resolve contradictory kinetic data (e.g., variable KmK_mKm values) across experimental setups?

- Methodological Answer : (1) Standardize buffer ionic strength (e.g., 0.75 M NaCl) to minimize electrostatic interference with enzyme-substrate binding. (2) Validate enzyme activity using a reference substrate (e.g., chromogenic plasmin substrates). (3) Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design rigor and identify confounding variables (e.g., NP-40 detergent batch variability) .

Q. How can this compound be integrated into multiplex assays for parallel protease activity profiling?

- Methodological Answer : Pair with orthogonal substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for elastase) using distinct fluorophores (e.g., AMC vs. AFC). Employ spectral unmixing or time-resolved detection to differentiate signals. Validate specificity with protease inhibitors (e.g., α₂-antiplasmin for plasmin) and confirm lack of cross-reactivity in control experiments .

Q. What statistical approaches are recommended for analyzing time-dependent hydrolysis data?

- Methodological Answer : Use nonlinear regression to fit progress curves (e.g., Michaelis-Menten or first-order kinetics). Apply the Akaike Information Criterion (AIC) to select the best-fit model. For high-throughput data, use ANOVA with post-hoc Tukey tests to compare groups. Report uncertainties (e.g., ±SD) and effect sizes for reproducibility assessments .

Data Management and Reproducibility

Q. How should raw fluorescence data be processed and reported to meet journal standards?

- Methodological Answer : Include raw RFU values in supplementary materials. In the main text, present processed data (e.g., normalized activity, kinetic parameters) with error bars. Follow ACS Style Guide recommendations for figures: use color-coded traces for time courses and avoid excessive chemical structures in graphics. Disclose instrument settings (e.g., slit widths, gain) to enable replication .

Q. What metadata is critical for sharing this compound assay data in public repositories?

- Methodological Answer : Report substrate lot number, reconstitution solvent, enzyme source (e.g., tissue type, purification method), and buffer pH/ionic strength. Use platforms like OSF.io for structured data uploads. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary datasets using persistent identifiers (DOIs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.